molecular formula C13H17N3O3 B11561308 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide

Cat. No.: B11561308
M. Wt: 263.29 g/mol
InChI Key: KCJKNIKGOLBWII-OQLLNIDSSA-N
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Description

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a methoxybenzylidene group, a hydrazinyl group, and an oxoacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide typically involves the condensation reaction between 2-methoxybenzaldehyde and N-propylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N,N-trimethyl-2-oxoethanaminium

Uniqueness

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzylidene and hydrazinyl groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C13H17N3O3/c1-3-8-14-12(17)13(18)16-15-9-10-6-4-5-7-11(10)19-2/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+

InChI Key

KCJKNIKGOLBWII-OQLLNIDSSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=CC=C1OC

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=CC=C1OC

Origin of Product

United States

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